![molecular formula C19H22N4O2 B2516961 N-((4-(1H-benzo[d]imidazol-2-il)ciclohexil)metil)-5-metilisoxazol-3-carboxamida CAS No. 1206987-42-9](/img/structure/B2516961.png)
N-((4-(1H-benzo[d]imidazol-2-il)ciclohexil)metil)-5-metilisoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad farmacológica
El núcleo de benzimidazol es un importante farmacóforo en el descubrimiento de fármacos, siendo un buen bioisóstero de los nucleótidos naturales . Los derivados de benzimidazol tienen una multitud de interesantes actividades farmacológicas, incluida la actividad antiviral, antitumoral, antihipertensiva, inhibitoria de la bomba de protones, antihelmíntica, antimicrobiana y antiinflamatoria .
Inhibición de elastasa
El compuesto tiene propiedades únicas relacionadas con la inhibición de la elastasa . La elastasa es una enzima que descompone la elastina, un componente clave de los pulmones y las arterias. Inhibir esta enzima puede ser beneficioso para tratar afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la aterosclerosis.
Eliminación de radicales libres
El compuesto también exhibe actividad de eliminación de radicales libres . Esto significa que puede neutralizar los radicales libres dañinos en el cuerpo, lo que potencialmente reduce el estrés oxidativo y la inflamación, y protege contra diversas enfermedades.
Capacidad de unión al ADN
Se ha descubierto que el compuesto tiene capacidad de unión al ADN . Esto sugiere posibles aplicaciones en terapia génica y otras áreas de investigación genética.
Ligandos orgánicos
Los benzimidazoles se pueden usar como ligandos orgánicos . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación. Esto tiene aplicaciones en áreas como la catálisis, la ciencia de los materiales y la medicina.
Tintes fluorescentes blanqueadores
Los benzimidazoles se pueden utilizar en la creación de tintes fluorescentes blanqueadores . Estos tintes se utilizan en muchas industrias para hacer que los materiales parezcan más brillantes y blancos.
Materiales funcionales
Los benzimidazoles se pueden utilizar en la síntesis de materiales funcionales . Estos materiales tienen propiedades físicas o químicas especiales que los hacen útiles en diversas aplicaciones, como la electrónica, la fotónica y el almacenamiento de energía.
Propiedades fotofísicas y fotoeléctricas
Los benzimidazoles tienen diversas propiedades fotofísicas y fotoeléctricas . Esto los hace útiles en el desarrollo de dispositivos optoelectrónicos, como células solares y diodos emisores de luz (LED).
Propiedades
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-10-17(23-25-12)19(24)20-11-13-6-8-14(9-7-13)18-21-15-4-2-3-5-16(15)22-18/h2-5,10,13-14H,6-9,11H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWBPVPDVECJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)
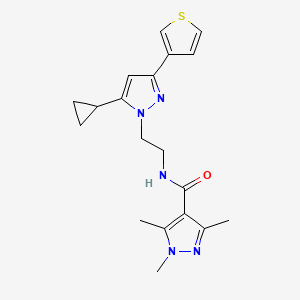
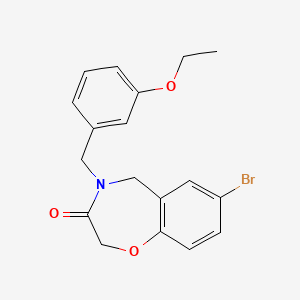
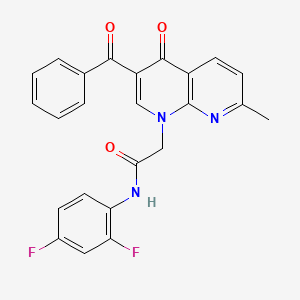
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)


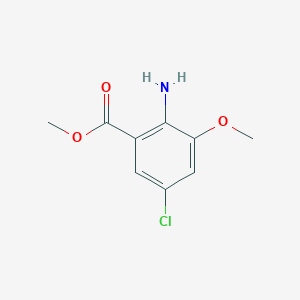
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2516896.png)
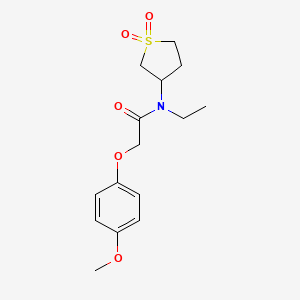
![2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2516900.png)

